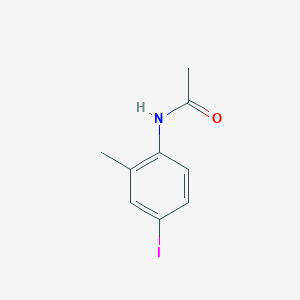

N-(4-碘-2-甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

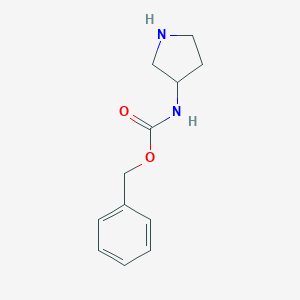

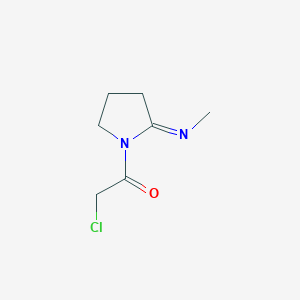

N-(4-iodo-2-methylphenyl)acetamide is part of a broad category of organic compounds known as acetamides, which are characterized by an acetyl group attached to an amine. These compounds are of interest due to their diverse chemical reactions, physical properties, and potential applications in various fields, excluding drug use and dosage or side effects information.

Synthesis Analysis

The synthesis of acetamide derivatives involves various chemical reactions, starting typically from aniline or phenylamine derivatives. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized in good yield by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization and elucidation through elemental analyses and spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including conformational aspects and bond parameters, is crucial for understanding their chemical behavior. Studies have shown that acetamide units can be slightly twisted with respect to their phenyl substituents, affecting their chemical properties (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can be complex, influenced by various factors including the presence of substituents on the phenyl ring. For instance, solvatochromism studies reveal how the molecular structure of acetamide derivatives can form complexes with solvents, highlighting the influence of hydrogen bonding on their chemical behavior (Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, solubility, and crystal structure, are essential for their practical application. Research into these compounds often includes X-ray diffraction analysis to determine their crystal structures, providing insights into their stability and reactivity (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their application in synthesis and industry. Studies on compounds like N-(2-hydroxyphenyl)acetamide reveal their reactivity patterns, providing a foundation for understanding similar compounds (Nikonov et al., 2016).

科学研究应用

分子结构分析:

- N-(2-甲基苯基)乙酰胺,与N-(4-碘-2-甲基苯基)乙酰胺密切相关,已被研究其晶体结构。乙酰胺单元与2-甲基苯基取代基稍微扭曲(Gowda et al., 2007)。

- 2-氯-N-(3-甲基苯基)乙酰胺中N-H键的构象,与间位甲基基团同构。这项研究有助于理解这类化合物的几何参数(Gowda et al., 2007)。

化学合成和反应性:

- N-(4-甲基苯基)乙酰胺在微波辐射下发生酰化和环化反应,产生2,6-二甲基-3-芳基-4(1H)-喹啉酮。这种合成方法具有反应时间短、产率高的优势(Liu Chang-chu, 2014)。

- N-(5-甲基-4-苯基噻唑-2-基)-2-(取代硫)乙酰胺的合成和抗癌活性评价,一个相关化合物,显示出一些衍生物对人类肺腺癌细胞具有选择性细胞毒性(Evren et al., 2019)。

药理学性质和应用:

- N-(4-羟基苯基)乙酰胺,也称为对乙酰氨基酚,与N-(4-碘-2-甲基苯基)乙酰胺在结构上相关,已被广泛研究。虽然其镇痛作用机制尚未完全理解,但在疼痛治疗和药物发现中具有重要意义(Toussaint et al., 2010)。

环境影响和行为:

- 对与N-(4-碘-2-甲基苯基)乙酰胺化学相关的乙草胺的环境行为进行了研究,以了解其在水文系统中的分布。它在雨水和溪流样品中被检测到,突出了在环境中监测这类化合物的必要性(Kolpin et al., 1996)。

超分子组装和氢键:

- 对卤代N,2-二芳基乙酰胺的研究,与N-(4-碘-2-甲基苯基)乙酰胺密切相关,强调了分子构象和氢键对超分子组装的影响。这项研究有助于理解这类化合物的结构复杂性(Nayak et al., 2014)。

属性

IUPAC Name |

N-(4-iodo-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBRQYZOLALJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350164 |

Source

|

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodo-2-methylphenyl)acetamide | |

CAS RN |

117324-09-1 |

Source

|

| Record name | N-(4-iodo-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)

![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)

![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)

![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)